molecular formula C10H20N2O3 B1404017 3-(Boc-aminomethyl)-3-amino-oxolane CAS No. 1158760-39-4

3-(Boc-aminomethyl)-3-amino-oxolane

Cat. No. B1404017
M. Wt: 216.28 g/mol
InChI Key: KDBXYMPZBHGJJW-UHFFFAOYSA-N
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Description

“3-(Boc-aminomethyl)-3-amino-oxolane” is a chemical compound that is a derivative of amino acid. It is widely employed in peptide synthesis and various biochemical and pharmaceutical applications . It serves as a fundamental building block for peptides and proteins, while also finding utility in other organic compound syntheses .


Synthesis Analysis

The synthesis of “3-(Boc-aminomethyl)-3-amino-oxolane” involves several steps. One method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .


Molecular Structure Analysis

The molecular structure of “3-(Boc-aminomethyl)-3-amino-oxolane” is complex. The ChemSpider ID for a similar compound, “3-(Boc-Aminomethyl)piperidine”, is 2036797 . The average mass of this compound is 214.305 Da and the monoisotopic mass is 214.168121 Da .


Chemical Reactions Analysis

The chemical reactions involving “3-(Boc-aminomethyl)-3-amino-oxolane” are complex and involve several steps. One approach involves the use of isocyanate intermediates, which are generated in situ, to react with Grignard reagents to produce the corresponding amides .

Scientific Research Applications

  • Catalytic Synthesis Applications :

    • Chiral 3-amino-3-aryloxindoles, which are biologically active compounds, can be synthesized using a catalytic approach with isatin-derived N-Boc-protected ketimines. This process employs low catalyst loading and demonstrates high functional-group compatibility and good yields. The Boc group (tert-butoxycarbonyl) is easily deprotected, highlighting its utility in synthesis (Marques & Burke, 2016).
  • Applications in Peptide and Protein Synthesis :

    • The Boc group is significant in the preparation of protected derivatives of amino acids, aiding in the synthesis of peptidomimetics and peptides. For example, Boc-protected 4-amino-3-(aminomethyl)benzoic acid serves as a building block for pseudopeptide synthesis (Pascal et al., 2000).
    • N-Boc-protected amino acids are important in peptide synthesis due to their resistance to racemization and their usefulness in Merrifield’s solid-phase peptide synthesis (Heydari et al., 2007).
  • Applications in Medicinal Chemistry :

    • The synthesis of 3-fluoroazetidine-3-carboxylic acid, a cyclic fluorinated beta-amino acid with high potential in medicinal chemistry, involves the use of a Boc group. This process demonstrates the versatility of Boc-protected compounds in developing novel pharmaceuticals (Van Hende et al., 2009).
  • Applications in Photocatalysis and Material Science :

    • Research in the field of photocatalysis has explored the use of (BiO)2CO3 (BOC) in various applications such as healthcare and supercapacitors. Modification strategies for BOC, such as metal doping or forming complex heterojunctions, enhance its photocatalytic performance (Ni et al., 2016).
  • Applications in Drug Delivery Systems :

    • Side-chain amino-acid-based block copolymers, including those with Boc-amino acid methacryloyloxyethyl ester, have been developed for drug delivery and gene transfer. These materials demonstrate the versatility of Boc-protected amino acids in biomedicine (Kumar et al., 2013).

Safety And Hazards

The safety data sheet for a similar compound, “3-(Boc-aminomethyl)benzeneboronic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The future directions for “3-(Boc-aminomethyl)-3-amino-oxolane” are promising. It is highly effective for the synthesis of amides and offers a promising approach for facile amidation . Additionally, it has potential applications in the synthesis of a variety of bioactive compounds .

properties

IUPAC Name

tert-butyl N-[(3-aminooxolan-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-6-10(11)4-5-14-7-10/h4-7,11H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBXYMPZBHGJJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCOC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857398
Record name tert-Butyl [(3-aminooxolan-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Boc-aminomethyl)-3-amino-oxolane

CAS RN

1158760-39-4
Record name tert-Butyl [(3-aminooxolan-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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